1-Naphthaleneacetaldehyde
Overview
Description
1-Naphthaleneacetaldehyde is an organic compound with the molecular formula C₁₂H₁₀O. It is a derivative of naphthalene, where an acetaldehyde group is attached to the first carbon of the naphthalene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Mechanism of Action
Target of Action
A related compound, 1-naphthaleneacetic acid, has been found to interact with the s-phase kinase-associated protein 1 in humans . The role of this protein is to act as part of an E3 ubiquitin-protein ligase complex, involved in the degradation of key regulatory proteins during the cell cycle .
Mode of Action
For instance, 1-naphthaleneacetic acid, a related compound, is known to interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
strain JS3066 . This pathway involves the conversion of various anilines and naphthylamine derivatives .
Result of Action
Based on the actions of related compounds, it’s likely that it influences cellular processes and potentially contributes to the degradation of key regulatory proteins during the cell cycle .
Action Environment
The action of 1-Naphthaleneacetaldehyde can be influenced by various environmental factors. For instance, the presence of other polycyclic aromatic hydrocarbons (PAHs) can affect the biodegradation of related compounds . Additionally, building products rich in fatty acids, which slowly decompose under the formation of aldehydes, can also influence the action of this compound .
Preparation Methods
1-Naphthaleneacetaldehyde can be synthesized through several methods. One common synthetic route involves the reduction of 1-naphthaldehyde using diisobutylaluminium hydride in toluene at ambient temperature . Another method includes the oxidation of 1-naphthylmethanol using oxidizing agents like chromium trioxide or potassium permanganate . Industrial production methods often involve these reactions due to their efficiency and yield.
Chemical Reactions Analysis
1-Naphthaleneacetaldehyde undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, particularly at the 1-position, which is the most reactive site.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and chromium trioxide, and reducing agents like sodium borohydride and lithium aluminium hydride. Major products formed from these reactions include 1-naphthaleneacetic acid and 1-naphthylmethanol.
Scientific Research Applications
1-Naphthaleneacetaldehyde has several applications in scientific research:
Comparison with Similar Compounds
1-Naphthaleneacetaldehyde can be compared with other similar compounds, such as:
1-Naphthaldehyde: Both compounds have similar structures, but 1-naphthaldehyde lacks the acetaldehyde group.
1-Naphthaleneacetic acid: This compound is an oxidized form of this compound and has different chemical properties and applications.
1-Naphthylmethanol: This is a reduced form of this compound and is used in different chemical reactions and applications.
The uniqueness of this compound lies in its specific reactivity due to the presence of the acetaldehyde group, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-naphthalen-1-ylacetaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,9H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHAJZURXPPHJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50502943 | |
Record name | (Naphthalen-1-yl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50502943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25735-31-3, 43017-75-0 | |
Record name | (Naphthalen-1-yl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50502943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(naphthalen-1-yl)acetaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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